molecular formula C17H13BrClNO B13882533 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline CAS No. 918519-49-0

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

Cat. No.: B13882533
CAS No.: 918519-49-0
M. Wt: 362.6 g/mol
InChI Key: VHQNQUIPODZMBC-UHFFFAOYSA-N
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Description

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a quinoline-based compound with a bromine atom at position 6, a methoxy group at position 2, and a 4-chlorobenzyl substituent at position 2. This molecule serves as a critical intermediate in the synthesis of tuberculosis (TB) drug candidates, particularly analogs of bedaquiline (TMC-207) . Its structure has been characterized via X-ray crystallography, revealing a planar quinoline core with distinct substituents influencing electronic and steric properties . The compound is synthesized via multi-step reactions, often starting from 3-phenylpropanoic acid or through coupling reactions involving boronic acids and palladium catalysts . Key synthetic steps include halogenation, alkylation, and cross-coupling reactions, with yields optimized under specific conditions (e.g., 73% yield using acetonitrile and triethylamine) .

Properties

CAS No.

918519-49-0

Molecular Formula

C17H13BrClNO

Molecular Weight

362.6 g/mol

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

InChI

InChI=1S/C17H13BrClNO/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3

InChI Key

VHQNQUIPODZMBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Synthesis

Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
  • Reagents and Conditions:
    • Phosphorus oxychloride (71.4–80 mL)
    • Dimethylformamide (DMF) (27.2–30 mL)
    • N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g)
    • Reaction temperature: Initial cooling bath at 15–30 °C during DMF addition, then heated to 35–45 °C for dissolution, followed by reaction at 80 °C overnight.
  • Procedure:
    • Phosphorus oxychloride is added slowly to cooled DMF under stirring.
    • N-(4-bromophenyl)-3-hydrocinnamamide is added, and the mixture is heated overnight at 80 °C.
    • The reaction mixture is quenched with cold water, extracted thrice with methylene dichloride, washed with water and magnesium sulfate, and dried.
    • The crude product is purified by column chromatography.
  • Outcome:
    • The product is a brown liquid identified as 3-benzyl-6-bromo-2-chloroquinoline.
    • This step provides a high yield with a simplified process compared to traditional methods.
Step 2: Conversion to 3-Benzyl-6-bromo-2-methoxyquinoline
  • Reagents and Conditions:
    • Anhydrous methanol (200 mL)
    • Sodium methoxide solution (200 mL)
    • Reaction temperature: Reflux overnight.
  • Procedure:
    • 3-Benzyl-6-bromo-2-chloroquinoline is dissolved in anhydrous methanol.
    • Sodium methoxide is added slowly, and the mixture is refluxed overnight.
    • The reaction mixture is quenched with cold water, extracted with methylene dichloride, washed, dried, and evaporated to dryness.
    • Crystallization is performed using anhydrous methanol.
  • Outcome:
    • This step converts the 2-chloro group to a 2-methoxy group efficiently, yielding 3-benzyl-6-bromo-2-methoxyquinoline with high purity.
Step 3: Synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline
  • Reagents and Conditions:
    • 3-Benzyl-6-bromo-2-methoxyquinoline (16.9–17.5 g)
    • N-chlorosuccinimide (6.8–7.5 g)
    • Benzoyl peroxide (1.2–1.5 g)
    • Salt of wormwood (34.4–34.9 g)
    • Dry tetrachlorophenol (500 mL)
    • Reaction time: 6–7 hours reflux under stirring.
  • Procedure:
    • The reagents are combined in a single-port bottle and refluxed with stirring.
    • After completion, the solvent is evaporated, water is added, and extraction is performed with methylene dichloride.
    • The organic layer is dried and the product is recrystallized using anhydrous diethyl ether.
  • Outcome:
    • The final product, this compound, is obtained with confirmed structure by nuclear magnetic resonance (NMR) spectroscopy.
    • This step introduces the chlorophenylmethyl group selectively and efficiently.

Reaction Scheme Summary

Step Reactants/Conditions Product Key Features
1 Phosphorus oxychloride, DMF, N-(4-bromophenyl)-3-hydrocinnamamide, 80 °C overnight 3-Benzyl-6-bromo-2-chloroquinoline High yield, simplified step
2 Anhydrous methanol, sodium methoxide, reflux overnight 3-Benzyl-6-bromo-2-methoxyquinoline Efficient substitution
3 N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, tetrachlorophenol, reflux 6–7 h This compound Selective chloromethylation, high purity

Alternative Diastereoselective Synthesis Approaches

Other research has explored diastereoselective synthesis involving organolithium intermediates and sulfinylketimines derived from related quinoline compounds. These methods aim to introduce stereochemical control and minimize undesired isomers during the synthesis of related quinoline derivatives. While these approaches are more complex, they provide valuable insights for advanced synthetic modifications of quinoline scaffolds.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

The search results provide information on the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline, its role as an intermediate in synthesizing the antitubercular agent TMC-207, and its potential applications in treating tuberculosis . Further applications of this specific compound are not detailed in the search results; however, related research regarding quinoline derivatives and magnetic resonance imaging (MRI) techniques are present and may be relevant.

Synthesis of 6-Bromo-3-Chlorophenylmethyl-2-Methoxy Quinoline

The compound 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline is an intermediate in synthesizing TMC-207, a quinoline-based antitubercular agent . A synthesis process involves the following steps :

  • Synthesis of 3-benzyl-6-bromo-2-chloroquinoline: This involves reacting phosphorus oxychloride with DMF (dimethylformamide) under cooling, followed by the addition of N-(4-bromophenyl)-3-hydrocinnamamide . The mixture is reacted, poured into frozen water, and extracted with methylene dichloride. The organic layer is washed, dried, and evaporated, and the residue is purified using column chromatography .
  • Synthesis of 3-benzyl-15-bromo-2 methoxy quinoline: 3-benzyl-6-bromo-2-chloroquinoline is added to anhydrous methanol, followed by sodium methoxide solution. The mixture undergoes a reflux reaction and is then poured into frozen water and extracted with methylene dichloride. The organic layer is merged, dried, and crystallized with anhydrous methanol after evaporation .
  • Synthesis of 6-bromo-3-Chlorophenylmethyl-2 methoxy quinoline: 3-benzyl-15-bromo-2 methoxy quinoline, N-chlorosuccinimide, benzoyl peroxide, salt of wormwood, and dry tetracol phenixin are added to a single-port bottle and stirred under reflux. After solvent evaporation, water is added, and the mixture is extracted with methylene dichloride. The organic phase is dried, and anhydrous diethyl ether is used for recrystallization after solvent evaporation .

Related Research and Potential Applications

While the primary application mentioned in the search results is as an intermediate for synthesizing the antitubercular agent TMC-207 , the broader context of quinoline derivatives suggests potential applications in other areas:

  • Antitubercular Agents: Quinoline derivatives have demonstrated activity against Mycobacterium tuberculosis .
  • Magnetic Resonance Imaging (MRI): MRI techniques can evaluate tissue injury and treatment response in various conditions .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Implications :

  • Electron-Withdrawing Groups (e.g., chlorine in the target compound): Enhance stability and binding affinity to mycobacterial ATP synthase .
  • Heterocyclic Substituents (e.g., dihydrodioxin in VI): Improve metabolic resistance but may reduce solubility .

Modifications at Position 2

The methoxy group at position 2 is conserved in many analogs but replaced in others:

Compound Name Substituent at Position 2 Notable Features Reference
Target Compound Methoxy Standard substituent for minimal steric hindrance
2-(4-Isopropoxyphenyl)-3-methyl-... 4-Isopropoxyphenyl Bulky isopropoxy group for altered pharmacokinetics
6-Bromo-4-chloro-2-ethylquinoline Ethyl Alkyl chain for lipophilicity enhancement

Implications :

  • Methoxy Group : Balances solubility and membrane permeability .
  • Aryl/Alkyl Groups : Increase lipophilicity but may reduce aqueous solubility .

Functionalization at Position 6

The bromine atom at position 6 is critical for bioactivity and further functionalization:

Compound Name Modifications at Position 6 Purpose/Effect Reference
Target Compound Bromine Facilitates cross-coupling reactions
6-Bromo-4-chloro-2,3-dimethylquinoline Bromine and chlorine Dual halogenation for increased reactivity
6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline Methoxyphenyl and phenyl groups Extended aromatic system for π-π stacking

Implications :

  • Bromine : Serves as a synthetic handle for further derivatization (e.g., Suzuki-Miyaura coupling) .
  • Chlorine Addition : Enhances electrophilicity but may introduce toxicity risks .

Biological Activity

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a 4-chlorobenzyl substituent at the 3-position, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

  • Molecular Formula : C16H14BrClN2O
  • Molecular Weight : 353.65 g/mol
  • Structure : The compound features halogen and methoxy groups, which can enhance its pharmacological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activities. Quinoline derivatives have historically shown efficacy against various pathogens, and this compound is no exception.

Studies and Findings

  • Antibacterial Activity : Research has demonstrated that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against strains like E. coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity ranged from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies on human cancer cell lines.

Case Studies

  • Cell Line Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results indicated that it exhibited significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest. Studies suggest that quinoline derivatives can disrupt cellular signaling pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals the unique biological profile of this compound.

Compound NameStructural FeaturesNotable Activities
6-Bromo-4-(3-chlorophenyl)-2-methoxyquinolineBromine at position 6, chlorophenyl at position 4Antimicrobial properties
3-BromomethylquinolineBromomethyl group at position 3Anticancer activity
7-BromoquinolineBromine at position 7Antiparasitic effects

The presence of both halogen substituents and the methoxy group in this compound may contribute to its distinct reactivity patterns and biological activities compared to other derivatives .

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